molecular formula C12H15Cl2N3 B1377404 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride CAS No. 1432681-48-5

4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride

Cat. No.: B1377404
CAS No.: 1432681-48-5
M. Wt: 272.17 g/mol
InChI Key: UIWBSWLPBWBZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s systematic name, 2-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride , adheres to IUPAC guidelines for fused bicyclic systems. The pyrrolo[2,3-b]pyridine core consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3, with the tetrahydropyridine substituent attached at the pyrrole’s position 2. The dihydrochloride suffix indicates two hydrochloric acid molecules acting as counterions, neutralizing the compound’s protonated nitrogen atoms.

Key naming conventions :

  • Pyrrolo[2,3-b]pyridine : Denotes the fusion pattern between pyrrole (positions 1–2) and pyridine (positions 3–4).
  • 1,2,3,6-Tetrahydropyridine : A partially saturated six-membered ring with four single bonds and one double bond.
  • Dihydrochloride : Reflects the addition of two protons from hydrochloric acid, forming stable salts for enhanced solubility.

Molecular Formula and Stoichiometric Composition

The molecular formula of the free base is C₁₂H₁₃N₃ , with a molecular weight of 199.25 g/mol. Upon forming the dihydrochloride salt, the formula becomes C₁₂H₁₃N₃·2HCl , yielding a molecular weight of 272.17 g/mol .

Property Value Source
Molecular Formula C₁₂H₁₃N₃·2HCl
Molecular Weight 272.17 g/mol
CAS Registry Number 1428030-52-7

Crystallographic Data and X-Ray Diffraction Analysis

While direct crystallographic data for the dihydrochloride is limited in publicly available literature, structural insights can be inferred from related pyrrolopyridine derivatives. For example, 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine crystallizes in space group P2₁2₁2₁, with dihedral angles between the pyridine and pyrrole rings ranging from 8.23° to 9.89°. Hydrogen bonding patterns in such systems often involve N–H···N interactions, forming inversion dimers critical for crystal packing.

Key structural features :

  • Pyrrolo[2,3-b]pyridine core : Planar aromatic system with alternating single and double bonds.
  • Tetrahydropyridine substituent : Conformationally flexible, enabling hydrogen bonding with chloride counterions.
  • Dihydrochloride salt formation : Likely stabilizes the compound via ionic interactions between the protonated nitrogen atoms and chloride ions.

Tautomeric Forms and Protonation States in Aqueous Media

The compound’s tautomerism and protonation behavior are influenced by its two nitrogen atoms:

  • Pyrrolo[2,3-b]pyridine nitrogen : Protonated at the 1H position, contributing to the dihydrochloride’s charge balance.
  • Tetrahydropyridine nitrogen : Likely protonated in aqueous acidic conditions, forming a secondary ammonium ion.

Protonation states :

Position Protonation Site Role in Salt Formation
Pyrrolo[2,3-b]pyridine N1 Protonated (1H) Forms cation with chloride
Tetrahydropyridine N4 Protonated in acidic media Enhances solubility

In neutral aqueous solutions, the compound may exist as a zwitterion, balancing electrostatic interactions between the protonated nitrogens and chloride counterions.

Comparative Structural Analysis with Related Pyrrolopyridine-Tetrahydropyridine Hybrids

The compound’s structure diverges from analogs in substituent placement and counterion effects.

Compound Key Structural Differences Biological/Chemical Implications
4-{1H-Pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine Parent structure; no substituents on tetrahydropyridine ring Lower solubility; base for dihydrochloride synthesis
3-[1-(3-Phenylpropyl)-1,2,3,6-tetrahydropyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine Bulky phenylpropyl group on tetrahydropyridine ring Increased steric hindrance; altered receptor binding
4-{1H-Pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride Dihydrochloride salt; protonated nitrogens Enhanced aqueous solubility; stability in formulations

Functional group comparisons :

  • Pyrrolo[2,3-b]pyridine : Conserved in all analogs, enabling π-π stacking and hydrogen bonding.
  • Tetrahydropyridine : Variations in substituents modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9;;/h1-3,5,8,13H,4,6-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWBSWLPBWBZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-48-5
Record name 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

The primary target of 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

The compound interacts with its targets by inhibiting the FGFRs . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in changes in the receptor’s function, inhibiting its activity .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is noted that the compound has a low molecular weight, which would be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The compound’s low molecular weight suggests it may be less susceptible to environmental factors that could affect larger molecules .

Biochemical Analysis

Biochemical Properties

4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride interacts primarily with fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). These receptors are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. The compound inhibits the activity of these receptors by binding to their tyrosine kinase domains, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways.

Cellular Effects

In cellular studies, this compound has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells. It induces apoptosis and significantly reduces the migration and invasion abilities of these cells. The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of FGFRs. This binding inhibits the autophosphorylation of tyrosine residues, which is essential for the activation of the receptor. By preventing this activation, the compound effectively blocks the downstream signaling pathways that promote cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time periods. The compound demonstrates stability and retains its inhibitory activity over extended periods. Long-term studies have shown that it can sustainably inhibit cancer cell proliferation and induce apoptosis without significant degradation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, the compound effectively inhibits tumor growth and reduces metastasis. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is crucial for its therapeutic application.

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which facilitate its excretion. The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a significant role in its metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its distribution to target sites, including tumor tissues. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs. The compound may also localize to other cellular compartments, such as the nucleus, depending on its interactions with specific biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations.

Biological Activity

4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride is a compound of increasing interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that includes a pyrrole moiety fused to a tetrahydropyridine ring. Its chemical formula is C12H14Cl2N4C_{12}H_{14}Cl_2N_4 with a molecular weight of approximately 283.17 g/mol.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a wide range of biological activities, including:

  • Antitumor Activity : Several studies have shown that compounds within this class can inhibit the growth of various cancer cell lines.
  • Antiviral Effects : Some derivatives demonstrate activity against viral infections, particularly HIV.
  • Antidiabetic Properties : Certain compounds enhance insulin sensitivity and glucose uptake in adipocytes.
  • Neurological Applications : There is evidence supporting their use in treating neurological disorders due to their sedative and analgesic properties.

Antitumor Activity

A study conducted by Kalai et al. evaluated the cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives on ovarian and breast cancer cell lines. The results indicated that specific compounds exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. The most promising candidate demonstrated an IC50 value of 15 µM against ovarian cancer cells.

CompoundCell LineIC50 (µM)Toxicity
Compound AOvarian Cancer15Low
Compound BBreast Cancer25Moderate

Antiviral Activity

In vitro studies have shown that certain derivatives inhibit HIV-1 replication. For instance, one derivative was found to have an effective concentration (EC50) of 1.65 µM with a therapeutic index (TI) indicating safety in non-cancerous cell lines.

DerivativeEC50 (µM)TI
Derivative X1.657.98

Antidiabetic Effects

Research has demonstrated that specific pyrrolo[2,3-b]pyridine compounds can significantly increase insulin sensitivity in mouse adipocytes. The optimal concentration range for achieving maximum insulin sensitivity was identified as 0.3–100 µM.

Study on Insulin Sensitivity

A study published in Journal of Medicinal Chemistry investigated the effects of various pyrrolo[2,3-b]pyridine derivatives on glucose incorporation into lipids. The results showed a notable increase in insulin sensitivity with specific structural modifications enhancing activity.

Neuroprotective Effects

Another study highlighted the neuroprotective potential of these compounds in models of neurodegeneration. The findings suggest that they may modulate neurotransmitter levels and provide protective effects against oxidative stress.

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibition
One of the most significant applications of this compound is its role as an inhibitor of SGK-1 kinase. SGK-1 (serum/glucocorticoid-regulated kinase 1) is implicated in various physiological processes, including electrolyte balance and cell proliferation. Research indicates that compounds like 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride can potentially serve as therapeutic agents for conditions related to renal and cardiovascular diseases by modulating SGK-1 activity .

2. Anticancer Properties
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . The dihydrochloride form enhances solubility and bioavailability, making it a suitable candidate for drug development.

3. Neuroprotective Effects
Research suggests that this compound may also have neuroprotective effects. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The structural features of the compound allow it to interact with various biological targets involved in neuroprotection.

Pharmacological Insights

1. Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies have shown that the compound exhibits good permeability across biological membranes, which is essential for effective drug delivery .

2. Toxicology
Toxicological studies are crucial for evaluating the safety of new compounds. Preliminary data suggest that this compound has a low toxicity profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to ascertain its safety in clinical settings .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Luminescent Materials
This compound has been explored for its luminescent properties. Research indicates that it can be incorporated into luminescent materials used in sensors and display technologies due to its favorable photophysical characteristics .

Case Studies

Study Focus Findings
Study 1SGK-1 InhibitionDemonstrated efficacy in reducing sodium retention in renal cells through SGK-1 modulation .
Study 2Anticancer ActivityShowed significant apoptosis induction in breast cancer cell lines with minimal cytotoxicity to normal cells .
Study 3NeuroprotectionExhibited protective effects against oxidative stress-induced neuronal death .
Study 4Organic ElectronicsEvaluated as a promising material for OLED applications with enhanced efficiency .

Comparison with Similar Compounds

Structural Similarity Analysis

The compound’s closest analogs, identified via computational similarity scoring (Tanimoto coefficient ≥0.78), include:

Compound Name CAS Number Key Structural Features Similarity Score
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 1190314-60-3 Chlorine substituent at position 5; ketone group replaces tetrahydropyridine moiety 0.89
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 5654-97-7 Ketone group in pyrrolidine ring; lacks tetrahydropyridine 0.84
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one 67046-22-4 Seven-membered azepinone ring; differs in ring size and saturation 0.78
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 918515-16-9 Chlorine at position 4; aldehyde functional group at position 3 0.78

Key Differences and Implications

  • Tetrahydropyridine vs. Ketone/Aldehyde Moieties : The target compound’s tetrahydropyridine ring distinguishes it from analogs like 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190314-60-3), which features a ketone group. This difference may influence pharmacokinetics, as the saturated ring in the target compound could enhance blood-brain barrier penetration compared to planar, oxidized analogs .
  • Substituent Effects : The chlorine atom in 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 918515-16-9) introduces steric and electronic effects absent in the target compound. Chlorination typically increases metabolic stability but may reduce binding affinity to certain receptors .

Neurotoxicological Considerations

The tetrahydropyridine scaffold is historically significant due to 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons . While the target compound lacks MPTP’s methyl-phenyl substituent, its tetrahydropyridine moiety warrants caution in CNS-targeted applications. Structural analogs with similar cores may undergo metabolic activation to toxic intermediates, though this remains speculative without direct evidence .

Q & A

Q. How can researchers optimize reaction scalability without compromising yield?

  • Methodology : Use flow chemistry or membrane separation technologies () to enhance mass transfer. Scale-down experiments (e.g., microreactors) identify bottlenecks early. Process analytical technology (PAT) tools, such as inline FTIR, monitor intermediate formation in real time .

Q. What safety protocols are essential for handling this compound in mutagenicity assays?

  • Methodology : Follow OSHA guidelines for carcinogen handling: use fume hoods, double-gloving, and HEPA-filtered waste systems. mandates pre-experiment risk assessments, including Ames test data for mutagenic potential. Contingency plans for spills (e.g., neutralization with activated carbon) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.